2-Fluoro-5-(methoxymethyl)aniline
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Overview
Description
2-Fluoro-5-(methoxymethyl)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a fluorine atom at the 2-position and a methoxymethyl group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methoxymethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with methoxymethyl chloride under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the substitution process.
Another method involves the palladium-catalyzed amination of 2-fluorobenzyl chloride with methoxymethylamine. This reaction is carried out under an inert atmosphere, using a palladium catalyst such as palladium acetate (Pd(OAc)2) and a ligand like triphenylphosphine (PPh3). The reaction conditions include heating the mixture to a temperature of around 100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and improved safety. The use of automated systems also enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methoxymethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group using reducing agents such as iron powder (Fe) and hydrochloric acid (HCl).
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Iron powder (Fe) and hydrochloric acid (HCl) under reflux conditions.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones or nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-(methoxymethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methoxymethyl)aniline depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets. The methoxymethyl group may also influence the compound’s solubility and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
2-Fluoro-5-(methoxymethyl)aniline can be compared with other similar compounds, such as:
2-Fluoroaniline: Lacks the methoxymethyl group, making it less versatile in certain synthetic applications.
5-Methoxymethyl-2-nitroaniline: Contains a nitro group instead of a fluorine atom, leading to different reactivity and applications.
2-Fluoro-5-(trifluoromethyl)aniline: The trifluoromethyl group provides different electronic and steric properties compared to the methoxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Properties
Molecular Formula |
C8H10FNO |
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Molecular Weight |
155.17 g/mol |
IUPAC Name |
2-fluoro-5-(methoxymethyl)aniline |
InChI |
InChI=1S/C8H10FNO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5,10H2,1H3 |
InChI Key |
ZECBPRADEJWYTE-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=C(C=C1)F)N |
Origin of Product |
United States |
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